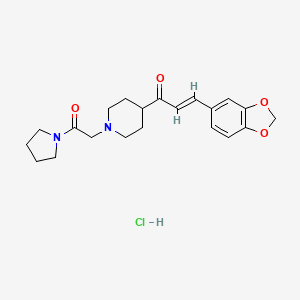
Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring, a piperidine ring, and a benzodioxole moiety, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)- typically involves multiple steps. One common approach is the condensation of 1,3-benzodioxole with acrolein to form an intermediate, which is then reacted with piperidine and pyrrolidine under controlled conditions. The final product is obtained by treating the intermediate with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, (E,E)-
- Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, (Z)-
Uniqueness
Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)- is unique due to its specific stereochemistry and the presence of the monohydrochloride salt, which can influence its solubility, stability, and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
97181-42-5 |
|---|---|
Molecular Formula |
C21H27ClN2O4 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]prop-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C21H26N2O4.ClH/c24-18(5-3-16-4-6-19-20(13-16)27-15-26-19)17-7-11-22(12-8-17)14-21(25)23-9-1-2-10-23;/h3-6,13,17H,1-2,7-12,14-15H2;1H/b5-3+; |
InChI Key |
HVASDTROXMAGGS-WGCWOXMQSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)CN2CCC(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4.Cl |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCC(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















